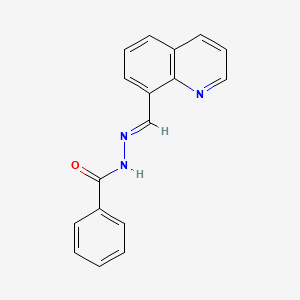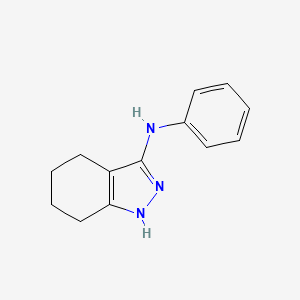![molecular formula C22H23ClN2OS B5549253 1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to "1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol" often involves complex reactions, including condensation, nucleophilic substitution, and Michael addition reactions. For example, the synthesis of similar compounds has been achieved through reactions involving amino protection, nucleophilic reaction, and deprotection, purified by silica gel chromatography (Guo Qian-yi, 2011). Another approach utilized Michael addition of secondary amine to α, β-unsaturated carbonyl compounds (S. Fatma et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray crystallography, which provides insights into the crystal structure and molecular geometry. For instance, the study of a related compound revealed its crystallization in a specific space group, detailing the conformation of its molecular components and intermolecular interactions (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
Compounds with similar structural motifs exhibit a range of chemical behaviors, including electrophilic and nucleophilic reactions as indicated by Fukui Function Analysis. For example, certain sites within the molecule have been identified as prone to electrophilic and nucleophilic attacks, suggesting potential reactivity patterns (Arul Murugesan et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. Studies on related compounds have employed various spectroscopic and computational methods to predict and analyze these properties. For instance, Density Functional Theory (DFT) calculations have been used to explore molecular geometry, vibrational analysis, and other physical properties (S. Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are influenced by the molecular structure. For example, molecular docking studies of related compounds have provided insights into their potential biological activities by calculating binding affinities with biological targets (Arul Murugesan et al., 2021). Furthermore, the use of nanocrystalline catalysts for the synthesis of related compounds highlights innovative approaches to enhancing chemical reactivity and efficiency (H. R. H. Astaneh, E. M. Rufchahi, 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Synthesis and Spectroscopy : A compound similar to the query, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques including X-ray crystallography and NMR spectroscopy. It was subjected to density functional theory (DFT) calculations and molecular docking studies to understand its properties and potential biological activity (Murugesan et al., 2021).
Materials Science
- Thin Film Transistors : Research on a terthiophene-based quinodimethane compound (related to the query compound) demonstrated its application in thin film transistors (TFTs). It showed n-channel conduction in films, indicating potential use in electronic devices (Pappenfus et al., 2002).
Pharmaceutical Applications
- Antimicrobial Activity : The antimicrobial activity of compounds similar to the query, specifically (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, was investigated. These compounds showed significant activity against various bacterial and fungal strains (Ashok et al., 2014).
- Anti-tubercular Activity : Mefloquine derivatives, which are structurally similar to the query compound, were studied for their anti-tubercular activities. The compounds showed significant inhibitory effects against M. tuberculosis in vitro assays (Wardell et al., 2011).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets in the body. The presence of a quinoline ring suggests potential antimalarial activity, as many antimalarial drugs are quinoline derivatives .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[2-(4-chlorophenyl)-7-methylsulfanylquinolin-3-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-27-20-9-6-16-11-17(13-25-10-2-3-19(26)14-25)22(24-21(16)12-20)15-4-7-18(23)8-5-15/h4-9,11-12,19,26H,2-3,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQORYUCPEQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)CN3CCCC(C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)